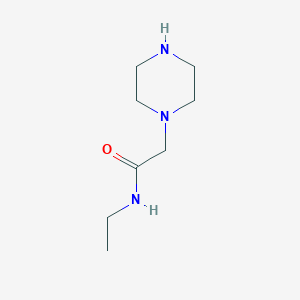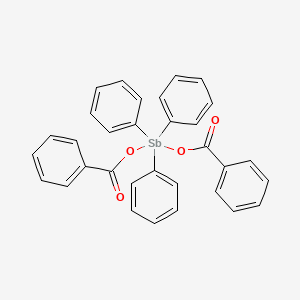
3,7-Dibromophenothiazin-5-ium bromide
Overview
Description
3,7-Dibromophenothiazin-5-ium bromide is a chemical compound with the molecular formula C12H6Br3NS and a molecular weight of 435.96 g/mol . It is known for its distinctive structure, which includes a phenothiazine core substituted with bromine atoms at the 3 and 7 positions, and a bromide ion as a counterion . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,7-Dibromophenothiazin-5-ium bromide typically involves the bromination of phenothiazine. One common method includes the use of bromine or a brominating agent in the presence of a catalyst and an organic solvent . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 3 and 7 positions of the phenothiazine ring . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
3,7-Dibromophenothiazin-5-ium bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the dibromo compound into less brominated or debrominated derivatives.
Substitution: The bromine atoms at the 3 and 7 positions can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-Dibromophenothiazin-5-ium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,7-Dibromophenothiazin-5-ium bromide involves its interaction with specific molecular targets and pathways. The bromine atoms and the phenothiazine core play crucial roles in its chemical reactivity and biological activity . The compound can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3,7-Dibromophenothiazin-5-ium bromide can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, which lacks the bromine substitutions, has different chemical and biological properties.
3,7-Dichlorophenothiazin-5-ium bromide: A similar compound with chlorine atoms instead of bromine, which may exhibit different reactivity and applications.
Methylene Blue: Another phenothiazine derivative with distinct uses in medicine and industry.
Properties
IUPAC Name |
3,7-dibromophenothiazin-5-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2NS.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQBWPKNZFNPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)[S+]=C3C=C(C=CC3=N2)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583836 | |
| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46710-21-8 | |
| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)








![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)


![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)

